Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves several steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride in the presence of a catalyst.
Amidation: The acetylated benzofuran is reacted with 4-aminobenzoic acid to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Due to its potential therapeutic properties, it is researched for its use in developing new drugs and treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be compared with other benzofuran derivatives and similar compounds such as:
Benzofuran: The parent compound, which has a simpler structure but similar biological activities.
4-aminobenzoic acid derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological properties.
Other benzofuran derivatives: Compounds with different substituents on the benzofuran ring, which may have varying biological activities and applications.
The uniqueness of this compound lies in its specific structure, which combines the benzofuran ring with an acetylamino group, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-4-25-21(24)15-5-7-17(8-6-15)22-19(23)11-16-12-26-18-10-13(2)9-14(3)20(16)18/h5-10,12H,4,11H2,1-3H3,(H,22,23) |
InChI Key |
UTLMMPGDOBMLBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
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